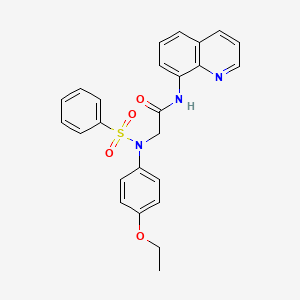![molecular formula C20H22N6OS B3731997 2-(4-benzyl-1-piperazinyl)-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B3731997.png)
2-(4-benzyl-1-piperazinyl)-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone
Übersicht
Beschreibung
2-(4-benzyl-1-piperazinyl)-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone is a pyrimidine-based compound that has been studied extensively for its potential as a therapeutic agent. It has been found to have a wide range of biochemical and physiological effects, and its mechanism of action has been the subject of much research.
Wissenschaftliche Forschungsanwendungen
2-(4-benzyl-1-piperazinyl)-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone has been studied extensively for its potential as a therapeutic agent. It has been found to have a wide range of applications in scientific research, including:
1. Cancer Research: 2-(4-benzyl-1-piperazinyl)-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone has been found to have anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neurological Disorders: 2-(4-benzyl-1-piperazinyl)-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone has been found to have neuroprotective properties. It has been shown to protect neurons from damage and improve cognitive function in animal models of neurological disorders.
3. Infectious Diseases: 2-(4-benzyl-1-piperazinyl)-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone has been found to have antimicrobial properties. It has been shown to inhibit the growth of bacteria and viruses, making it a potential treatment for infectious diseases.
Wirkmechanismus
The exact mechanism of action of 2-(4-benzyl-1-piperazinyl)-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
2-(4-benzyl-1-piperazinyl)-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone has been found to have a wide range of biochemical and physiological effects. It has been shown to:
1. Inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Protect neurons from damage and improve cognitive function in animal models of neurological disorders.
3. Inhibit the growth of bacteria and viruses, making it a potential treatment for infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-benzyl-1-piperazinyl)-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone in lab experiments is its wide range of applications. It has been found to have potential as a therapeutic agent for a variety of diseases and disorders. Additionally, it has been shown to have low toxicity, making it a relatively safe compound to work with.
One of the limitations of using 2-(4-benzyl-1-piperazinyl)-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone in lab experiments is its complex synthesis method. The multi-step process involved in synthesizing this compound can be difficult and time-consuming. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are many potential future directions for research on 2-(4-benzyl-1-piperazinyl)-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone. Some possible areas of focus include:
1. Further studies on the mechanism of action of this compound, in order to better understand how it works and how it can be used to treat various diseases and disorders.
2. Development of new synthesis methods for this compound, in order to make it more accessible and easier to work with in lab experiments.
3. Exploration of the potential use of this compound in combination with other drugs or therapies, in order to enhance its efficacy and reduce potential side effects.
4. Investigation of the potential use of this compound as a diagnostic tool, in order to detect and monitor various diseases and disorders.
In conclusion, 2-(4-benzyl-1-piperazinyl)-6-[(2-pyrimidinylthio)methyl]-4(3H)-pyrimidinone is a pyrimidine-based compound that has shown great potential as a therapeutic agent in scientific research. Its wide range of applications, low toxicity, and complex synthesis method make it a valuable compound for further study. Future research on this compound could lead to new treatments for a variety of diseases and disorders.
Eigenschaften
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-(pyrimidin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6OS/c27-18-13-17(15-28-20-21-7-4-8-22-20)23-19(24-18)26-11-9-25(10-12-26)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZYESKDBSLSIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=CC(=O)N3)CSC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B3731920.png)

![2-{[2-(3,4-dimethoxyphenyl)ethyl]imino}-3-methyl-1,3-thiazolidin-4-one](/img/structure/B3731933.png)
![5-(3,4-dimethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3731939.png)
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B3731952.png)
![2-{7-[3-(dimethylamino)propyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}phenol](/img/structure/B3731957.png)
![5-(4-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3731958.png)

![5-(2,4-dichlorophenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3731961.png)
![N-(3-chlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3731975.png)

![1-(4,6-dimethyl-2-pyrimidinyl)-4-(4-hydroxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3732005.png)
![5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(4-morpholinyl)propyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B3732008.png)
